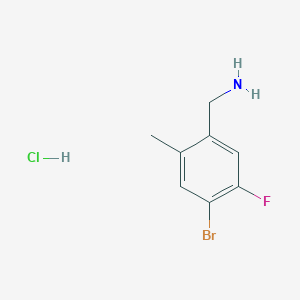

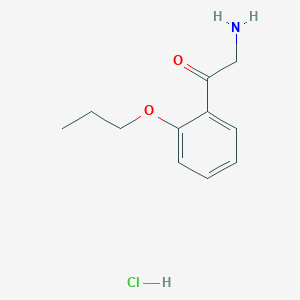

(S)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride

Overview

Description

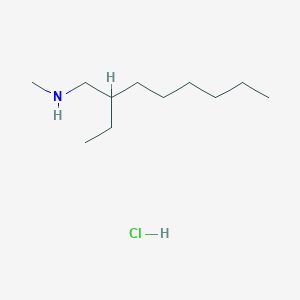

“(S)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride” is a chemical compound. It is used as a pharmaceutical intermediate . It is related to tert-butyl esters, which are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .

Synthesis Analysis

The synthesis of tert-butyl esters, such as “(S)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride”, can be achieved from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Chemical Reactions Analysis

Tert-butyl esters, such as “(S)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride”, can undergo various chemical reactions. For example, they can be deprotected using aqueous phosphoric acid . They can also be converted to other functional groups. For instance, the reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .Scientific Research Applications

1. Orthogonally Protected Cα,Cα-Disubstituted Amino Acid Analogs

This compound has been used in the preparation of orthogonally protected Cα,Cα-disubstituted amino acid analogs of lysine. These analogs are significant in peptide synthesis due to their structural diversity and potential applications in medicinal chemistry (Hammarström et al., 2005).

2. Activation of Small-Conductance Ca2+-Activated K+ Channels

The compound has been identified as an activator of small-conductance Ca2+-activated K+ channels. This discovery is important for understanding ion channel modulation and developing therapeutics for related disorders (Hougaard et al., 2009).

3. Building Block for Hydroxypipecolate Derivatives

It serves as a useful building block for the preparation of 4-hydroxypipecolate derivatives. These derivatives are valuable in organic synthesis and pharmaceutical research (Chaloin et al., 2008).

4. Activation of Carboxylic Acids

This compound plays a role in the activation of carboxylic acids, facilitating the formation of esters and anhydrides. Such processes are fundamental in organic synthesis and pharmaceutical manufacturing (Pozdnev, 2009).

5. Molecular Structure and X-ray Diffraction Studies

Its molecular structure has been studied using X-ray diffraction, offering insights into its physical and chemical properties, which are crucial for the development of new chemical entities (Moriguchi et al., 2014).

6. Synthesis of Biologically Active Compounds

It is utilized in the synthesis of biologically active compounds, such as crizotinib, demonstrating its value in drug discovery and medicinal chemistry (Kong et al., 2016).

Safety and Hazards

Tert-butyl esters, such as “(S)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride”, should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Mechanism of Action

Target of Action

The primary target of the compound (S)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochlorideIt’s known that tert-butyl esters are widely used in synthetic organic chemistry . They are often used as protecting groups for carboxylic acids in organic synthesis .

Mode of Action

The compound interacts with its targets through the introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process is facilitated by flow microreactor systems, making it more efficient and versatile .

Biochemical Pathways

The introduction of the tert-butoxycarbonyl group can influence a variety of organic compounds and their subsequent reactions .

Pharmacokinetics

The use of tert-butyl esters in organic synthesis suggests that they may have significant interactions with biological systems .

Result of Action

The primary result of the compound’s action is the introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This can facilitate further chemical reactions and synthesis processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the use of flow microreactor systems can enhance the efficiency and versatility of the compound’s interaction with its targets . Additionally, the compound’s action can be influenced by the presence of other chemicals and conditions in the reaction environment .

properties

IUPAC Name |

tert-butyl (4S)-4-amino-3,3-dimethylpiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2.ClH/c1-11(2,3)16-10(15)14-7-6-9(13)12(4,5)8-14;/h9H,6-8,13H2,1-5H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHIMBZTDNRYOU-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1N)C(=O)OC(C)(C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN(CC[C@@H]1N)C(=O)OC(C)(C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B1383702.png)

![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride](/img/structure/B1383704.png)